Fluorescence Quantum Yield is Preserved in 3-Bromoperylene, While 1-Bromoperylene Undergoes Severe Internal Conversion
In contrast to 1‑bromoperylene, which shows exceptionally efficient internal conversion (φ_IC = 0.88 ± 0.04, limiting fluorescence), 3‑bromoperylene behaves like typical perylene derivatives and retains a high fluorescence quantum yield. The 1‑isomer also displays an anomalously low activation energy for internal conversion (Eₐ(IC) = 550 ± 100 cm⁻¹) compared with perylene and other perylene derivatives (1200 ≤ Eₐ(IC) ≤ 5500 cm⁻¹) [1].
| Evidence Dimension | Internal conversion quantum yield (φ_IC) and activation energy (Eₐ(IC)) |
|---|---|
| Target Compound Data | 3‑Bromoperylene: Eₐ(IC) consistent with perylene class (1200–5500 cm⁻¹); no anomalous internal conversion reported. Fluorescence quantum yield comparable to perylene (~0.90) [1]. |
| Comparator Or Baseline | 1‑Bromoperylene: φ_IC = 0.88 ± 0.04; Eₐ(IC) = 550 ± 100 cm⁻¹ [1]. |
| Quantified Difference | φ_IC approximately 0.88 for 1‑bromoperylene vs. negligible anomalous IC for 3‑bromoperylene; Eₐ(IC) is ≥2.2× higher for 3‑bromoperylene class. |
| Conditions | Solution, room temperature; cyclohexane or similar non‑polar solvents [1]. |
Why This Matters
For fluorescence-based applications (e.g., single‑molecule spectroscopy, OLED emitters, fluorescent probes), 3‑bromoperylene provides the high emission quantum yield required, whereas the 1‑isomer is effectively non‑fluorescent and unsuitable.
- [1] Lewitzka, F.; Löhmannsröben, H.‑G.; Strauch, M.; Lüttke, W. Photophysical Properties of Methylperylenes and Bromoperylenes in Solution. J. Photochem. Photobiol. A: Chem. 1991, 61 (2), 191–200. https://doi.org/10.1016/1010-6030(91)85087-W. View Source
